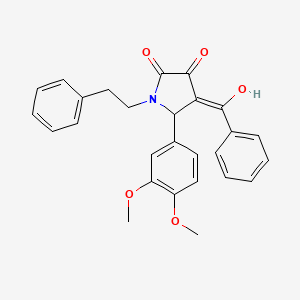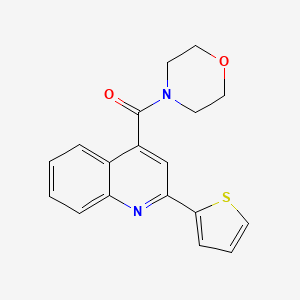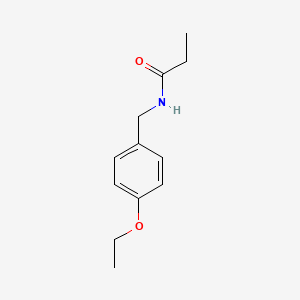
1-(1-adamantyl)-4-(2-methoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-4-(2-methoxybenzoyl)piperazine (AMBP) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(1-adamantyl)-4-(2-methoxybenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival (Wang et al., 2018). In neurodegenerative diseases, this compound has been shown to modulate the expression of various proteins involved in oxidative stress and inflammation (Zhang et al., 2019).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, neuroprotective, and anti-tumor effects. In animal studies, this compound has been shown to reduce inflammation and pain (Wang et al., 2018). In neuronal cells, this compound has been shown to protect against oxidative stress and inflammation-induced cell death (Zhang et al., 2019). In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis (Wang et al., 2018).
実験室実験の利点と制限
One advantage of using 1-(1-adamantyl)-4-(2-methoxybenzoyl)piperazine in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity in animal studies (Wang et al., 2018). However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy (Zhang et al., 2019).
将来の方向性
There are several future directions for the study of 1-(1-adamantyl)-4-(2-methoxybenzoyl)piperazine. One possible direction is the development of more efficient synthesis methods to improve its yield and purity. Another direction is the investigation of its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to fully elucidate its mechanism of action and to explore its potential applications in other fields of scientific research.
Conclusion:
In conclusion, this compound (this compound) is a synthetic compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential as a therapeutic agent in various diseases.
合成法
The synthesis of 1-(1-adamantyl)-4-(2-methoxybenzoyl)piperazine involves the reaction of 1-adamantylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with piperazine to yield this compound. This method has been used by several researchers, including Wang et al. (2018) and Zhang et al. (2019).
科学的研究の応用
1-(1-adamantyl)-4-(2-methoxybenzoyl)piperazine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic effects (Wang et al., 2018). In neuroscience, this compound has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's (Zhang et al., 2019). In cancer research, this compound has been shown to have anti-tumor effects in vitro and in vivo (Wang et al., 2018).
特性
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-26-20-5-3-2-4-19(20)21(25)23-6-8-24(9-7-23)22-13-16-10-17(14-22)12-18(11-16)15-22/h2-5,16-18H,6-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNVXOWFQLFUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327356.png)

![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5327366.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxybenzamide](/img/structure/B5327374.png)
![4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B5327380.png)
![8-(2-hydroxyethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5327388.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)

![4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5327412.png)
![4-(2,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5327432.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5327441.png)